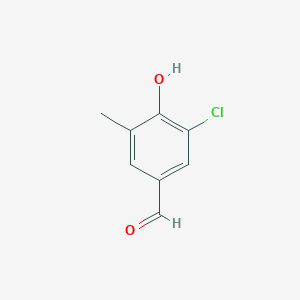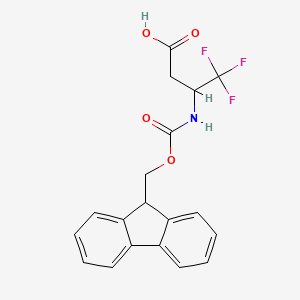
Quinolin-2-ylboronic acid
Descripción general
Descripción
Quinolin-2-ylboronic acid is a compound with the molecular formula C9H8BNO2 . It has a molecular weight of 172.98 g/mol . The IUPAC name for this compound is quinolin-2-ylboronic acid .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. A variety of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Conrad–Limpach synthesis involves the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of Quinolin-2-ylboronic acid consists of a benzene ring fused with a pyridine moiety . The InChI string for this compound is InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives . They can also be used in annulation reactions to form additional cycles .Physical And Chemical Properties Analysis
Quinolin-2-ylboronic acid has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass of this compound is 173.0648087 g/mol . The topological polar surface area is 53.4 Ų .Aplicaciones Científicas De Investigación
HIV-1 Integrase Inhibition
Quinolin-2-ylboronic acid derivatives, specifically 2-(quinolin-3-yl)acetic acid derivatives, have been found to target HIV-1 integrase, an enzyme crucial for HIV-1 replication. These compounds act as allosteric integrase inhibitors (ALLINIs), blocking integrase interactions with both viral DNA and its cellular cofactor LEDGF, resulting in the inhibition of HIV-1 replication. This multifaceted mechanism of action suggests their potential as potent antiretroviral compounds (Kessl et al., 2012).
Plant Growth Stimulation
Derivatives of quinolin-2-ylboronic acid have shown promising results in stimulating plant growth. Specifically, certain derivatives were found to significantly enhance rhizogenesis in Paulownia clones. These compounds hold potential for use in microclonal propagation of plants, providing a new avenue for agricultural development (Zavhorodnii et al., 2022).
Antimicrobial Properties
Quinoline derivatives, including those related to quinolin-2-ylboronic acid, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant in vitro activity against various bacteria and fungi, showcasing their potential as therapeutic agents in combating microbial infections (Faldu et al., 2014).
Antioxidant and Anti-inflammatory Activities
Azoimine quinoline derivatives have been synthesized and evaluated for their biological activities, including antioxidant and anti-inflammatory properties. These compounds have shown promising results, with some exhibiting greater antioxidant potential than ascorbic acid. This highlights the potential of quinolin-2-ylboronic acid derivatives in the treatment of diseases associated with oxidative stress and inflammation (Douadi et al., 2020).
Corrosion Inhibition
Quinolin-2-ylboronic acid derivatives have been studied for their corrosion inhibiting effects, particularly on steel surfaces. These compounds have shown efficacy in reducing corrosion in acidic environments, indicating their potential application in industries where corrosion resistance is critical (Zhang et al., 2016).
Cancer Research
In the field of cancer research, quinolin-2-ylboronic acid derivatives have shown potential as anticancer agents. Various synthesized analogs have been evaluated for their efficacy against different cancer cell lines, with some showing significant growth inhibition and apoptosis induction. This suggests their potential use in developing new cancer therapies (Penthala et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
quinolin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCQRBWSBKHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623225 | |
| Record name | Quinolin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-2-ylboronic acid | |
CAS RN |
745784-12-7 | |
| Record name | Quinolin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



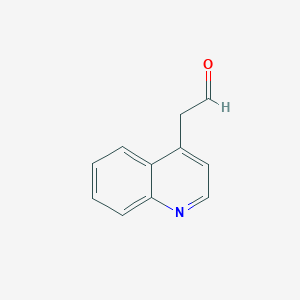
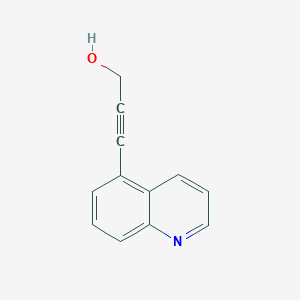
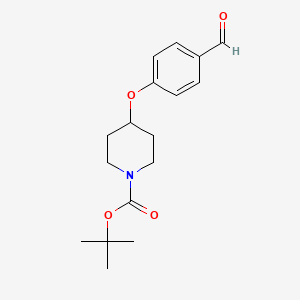
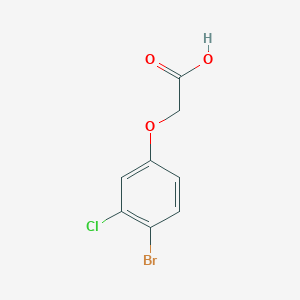
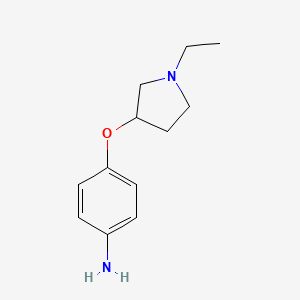

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)
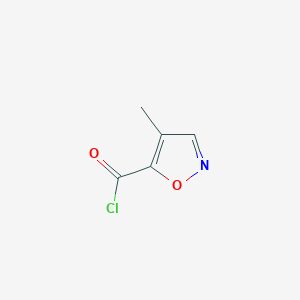
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)
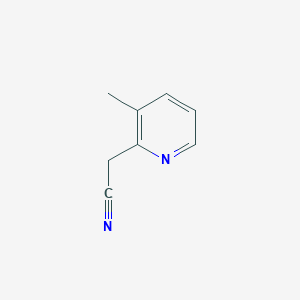
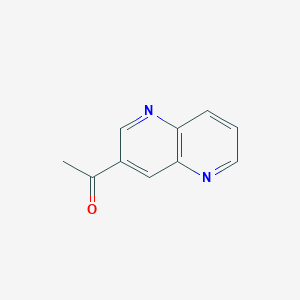
![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)
